molecular formula C5H8Cl2O B3051677 2-Chloro-3-methylbutanoyl chloride CAS No. 35383-59-6

2-Chloro-3-methylbutanoyl chloride

Cat. No. B3051677
CAS RN: 35383-59-6
M. Wt: 155.02 g/mol
InChI Key: AJCRZNJYNFAQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-methylbutanoyl chloride is a chemical compound with the CAS Number: 35383-59-6 . It has a molecular weight of 155.02 and its IUPAC name is 2-chloro-3-methylbutanoyl chloride .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-methylbutanoyl chloride is represented by the InChI code: 1S/C5H8Cl2O/c1-3(2)4(6)5(7)8/h3-4H,1-2H3 . This indicates that the molecule consists of 5 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom.

Scientific Research Applications

Isomerization and Chemical Reaction Studies

2-Chloro-3-methylbutanoyl chloride is involved in various isomerization and chemical reactions. For instance, it plays a role in the isomerization of neopentyl chloride and neopentyl bromide through a mechanism involving the interchange of a methyl group and a chlorine atom, leading to the formation of 2-chloro-2-methylbutane and subsequent elimination of hydrogen chloride (Lisowski et al., 2010). Similar processes have been observed in the conversion of 2,3,3-trimethyl-2-butanol-1-C^(14) to 2-chloro-2,3,3-trimethylbutane (Roberts & Yancey, 1955).

Thermodynamic Studies

Thermodynamic properties of 2-chloro-3-methylbutanoyl chloride and similar compounds have been studied. The enthalpies of solution at infinite dilution in mono- and dialcohols have been measured for compounds like 2-chloro-2-methylbutane (Albuquerque et al., 1996).

Synthesis of Insecticides

2-Chloro-3-methylbutanoyl chloride has been used as an intermediate in the synthesis of new insecticides. Compounds synthesized from this intermediate, like 2-(4-chlorphenyl)-3-methylbutanoyl chloride, have shown considerable acaricidal activities (Rong, 2008).

Studies in Organic Chemistry

Various organic chemistry reactions involving 2-chloro-3-methylbutanoyl chloride have been studied. This includes its role in rearrangements and cyclization reactions in ionization processes (Farcasiu et al., 1990). Additionally, gas-phase pyrolyses studies have investigated compounds like 2-chloro-3-methylbutane (Chuchani et al., 1977).

Applications in Chemical Synthesis

2-Chloro-3-methylbutanoyl chloride has been used in the synthesis of various compounds, such as 2-benzyl-2-phenyl-3-chloromethyl-trimethylene oxide, indicating its utility in creating complex organic molecules (Terada, 1966).

Mechanism of Action

The mechanism of action for the reaction of acid chlorides with amines involves a nucleophilic attack on the carbon atom of the acid chloride by the nitrogen atom of the amine. This is followed by the elimination of a chloride ion .

properties

IUPAC Name

2-chloro-3-methylbutanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O/c1-3(2)4(6)5(7)8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCRZNJYNFAQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481930
Record name Butanoyl chloride, 2-chloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-methylbutanoyl chloride

CAS RN

35383-59-6
Record name Butanoyl chloride, 2-chloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-methylbutanoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-methylbutanoyl chloride
Reactant of Route 2
2-Chloro-3-methylbutanoyl chloride
Reactant of Route 3
2-Chloro-3-methylbutanoyl chloride
Reactant of Route 4
2-Chloro-3-methylbutanoyl chloride
Reactant of Route 5
Reactant of Route 5
2-Chloro-3-methylbutanoyl chloride
Reactant of Route 6
Reactant of Route 6
2-Chloro-3-methylbutanoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.